molecular formula C23H23NO4 B5347434 3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol

3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol

Cat. No. B5347434
M. Wt: 377.4 g/mol
InChI Key: PMUOEOGCNJMQQB-UHFFFAOYSA-N
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Description

3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as MNI-137, is a novel compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of phenol derivatives and has a unique chemical structure that makes it an interesting target for further investigation.

Scientific Research Applications

3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, which is important for environmental monitoring and medical diagnosis.

Mechanism of Action

The mechanism of action of 3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in the inflammatory and oxidative stress pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a protein that regulates the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to have a neuroprotective effect, protecting neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol has several advantages for lab experiments. It is easy to synthesize, and high yields of pure compound can be obtained. It is also stable and can be stored for long periods without degradation. However, one limitation of this compound is its solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Overall, this compound is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol involves a multi-step process that starts with the reaction of 6-methoxy-2-naphthaldehyde with morpholine to form an intermediate compound. This intermediate is then reacted with ethyl acetoacetate to form another intermediate, which is further reacted with phenol to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research.

properties

IUPAC Name

2-(3-hydroxyphenyl)-1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-21-8-7-17-13-19(6-5-18(17)14-21)22-15-24(9-10-28-22)23(26)12-16-3-2-4-20(25)11-16/h2-8,11,13-14,22,25H,9-10,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUOEOGCNJMQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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